molecular formula C9H8BrFO2 B15203850 3-(Bromomethyl)-2-fluorophenylacetic acid

3-(Bromomethyl)-2-fluorophenylacetic acid

Cat. No.: B15203850
M. Wt: 247.06 g/mol
InChI Key: GZKMGPVYDLLRDS-UHFFFAOYSA-N
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Description

Significance of Fluorine in Modifying Molecular Properties for Advanced Synthetic Applications

The introduction of fluorine into organic molecules can profoundly alter their characteristics, a strategy widely employed in medicinal chemistry and materials science. synquestlabs.commdpi.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.govnih.gov

Key modifications imparted by fluorine include:

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or amines, influencing a molecule's ionization state and solubility profile. nih.gov

Enhanced Lipophilicity: Fluorine substitution, particularly in the form of trifluoromethyl (-CF3) groups, can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes. nih.govgoogle.com

Modulation of Conformation: The introduction of fluorine can influence molecular conformation due to electrostatic interactions and dipole moments, which can affect binding affinity to biological targets. synquestlabs.com

Improved Binding Interactions: Fluorine can participate in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like proteins, potentially enhancing potency and specificity. nih.govbldpharm.com

These effects have made fluorine a crucial element in the design of modern drugs, with a significant percentage of new pharmaceuticals containing at least one fluorine atom. mdpi.com The strategic placement of fluorine allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. synquestlabs.com

Table 1: Impact of Fluorination on Molecular Properties
PropertyEffect of Fluorine IntroductionReference
Metabolic Stability Increased due to the strength of the C-F bond, blocking oxidative sites. nih.gov, nih.gov
Acidity (pKa) Decreased (acidity increased) for nearby functional groups due to inductive effects. nih.gov
Lipophilicity Generally increased, aiding in membrane permeability. google.com, nih.gov
Binding Affinity Can be enhanced through new electrostatic and dipole interactions. bldpharm.com, nih.gov
Conformation Can be altered, influencing receptor fit and biological activity. synquestlabs.com

Phenylacetic Acid Scaffolds as Versatile Building Blocks in Organic Synthesis

Phenylacetic acid and its derivatives are fundamental building blocks in organic synthesis. google.com Their utility stems from the presence of two key reactive sites: the aromatic ring and the carboxylic acid group.

The Carboxylic Acid Group: This functional group is a versatile handle for a wide array of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to alcohols, providing access to a vast number of derivatives.

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. When functionalized with other groups, it can also participate in cross-coupling reactions, further expanding its synthetic potential.

The α-Carbon: The methylene (B1212753) (-CH2-) group adjacent to the carboxylic acid can also be functionalized, adding another layer of synthetic versatility.

This dual reactivity makes phenylacetic acid scaffolds highly valuable in constructing more complex molecules, including active pharmaceutical ingredients and functional materials. They serve as a robust framework upon which molecular complexity can be built. win-winchemical.comnbinno.com

Contextualization of 3-(Bromomethyl)-2-fluorophenylacetic Acid within Contemporary Halogenated and Fluorinated Phenylacetic Acid Chemistry

This compound is a multifunctional building block that combines the key features discussed above: a fluorinated aromatic ring and a phenylacetic acid moiety, further activated by a reactive bromomethyl group. While specific, widespread applications of this particular isomer in the scientific literature are not extensively documented, its molecular architecture makes it a compound of significant synthetic potential.

Molecular Structure and Properties:

PropertyValue
CAS Number 1934869-95-0
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol

The reactivity of this compound can be inferred from its constituent parts:

2-Fluoro Substituent: The fluorine atom at the ortho position influences the electronic properties of the phenyl ring and can affect the acidity of the carboxylic acid proton. Its presence is crucial for applications where enhanced metabolic stability or specific binding interactions are desired.

Phenylacetic Acid Core: As a versatile scaffold, this core structure allows for derivatization at the carboxylic acid group.

3-(Bromomethyl) Group: The bromomethyl (-CH₂Br) group is a key feature, serving as a potent electrophile. It is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions, making it highly useful for attaching the entire molecular scaffold to other molecules via carbon-carbon or carbon-heteroatom bond formation. nih.gov This reactive handle allows for the straightforward introduction of amines, ethers, amides, and other functional groups. nih.gov

In the context of contemporary organic synthesis, this compound is positioned as a valuable intermediate. Its trifunctional nature (carboxylic acid, activated aromatic ring, and electrophilic bromomethyl group) allows for sequential and orthogonal chemical modifications. It can be used to synthesize a variety of more complex fluorinated compounds for screening in drug discovery or for the development of novel materials. The combination of a fluorine atom for property modulation and a highly reactive bromomethyl group for molecular elaboration makes it a prime example of a modern, multifunctional synthetic building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[3-(bromomethyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-3-1-2-6(9(7)11)4-8(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

GZKMGPVYDLLRDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)F)CC(=O)O

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 3 Bromomethyl 2 Fluorophenylacetic Acid

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group attached to the fluorinated phenyl ring is the most reactive site of the molecule. Its reactivity is largely dictated by the benzylic nature of the carbon-bromine bond, which is activated towards both nucleophilic substitution and radical processes. The presence of an electron-withdrawing fluorine atom ortho to the bromomethyl group can influence the reactivity of the benzylic carbon.

Nucleophilic Substitution Reactions at the Benzylic Carbonlibretexts.orglibretexts.org

The benzylic carbon in 3-(Bromomethyl)-2-fluorophenylacetic acid is highly susceptible to nucleophilic attack, proceeding readily through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate, due to resonance with the aromatic ring, can favor S(_N)1 pathways.

A wide array of heteroatomic nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom bonds.

Oxygen Nucleophiles: Alcohols and phenols can react with this compound, typically in the presence of a base, to form the corresponding ethers. For instance, reaction with ethanol (B145695) would yield benzyl (B1604629) ethyl ether. google.com

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines readily displace the bromide to form primary, secondary, and tertiary amines, respectively. This process, known as ammonolysis, is a common method for synthesizing benzylamines. researchgate.net

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. For example, coupling with disulfides can be catalyzed by iron to form thioethers. nih.gov

Phosphorus Nucleophiles: Phosphines, such as triphenylphosphine (B44618), can act as nucleophiles to form phosphonium (B103445) salts. These salts are valuable intermediates in organic synthesis, notably in the Wittig reaction.

Nucleophile TypeExample NucleophileProduct Functional Group
OxygenEthanolate (C₂H₅O⁻)Ether
NitrogenAmmonia (NH₃)Primary Amine
SulfurThiophenolate (C₆H₅S⁻)Thioether
PhosphorusTriphenylphosphine (P(C₆H₅)₃)Phosphonium Salt

The electrophilic nature of the benzylic carbon allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Alkylation with Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can act as nucleophiles to alkylate the benzylic position. This allows for the extension of the carbon chain.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form a bond between the benzylic carbon and an sp²-hybridized carbon of an aryl or vinyl boronic acid. nih.govorgsyn.org While direct coupling at the benzylic sp³ carbon can be challenging, specialized ligand systems can facilitate this transformation.

C-C Bond Forming ReactionCarbon Nucleophile/ReagentCatalyst (if applicable)Resulting Structure
AlkylationDiethyl malonate anionBaseSubstituted malonic ester
Grignard ReactionPhenylmagnesium bromide-Diphenylmethane derivative
Suzuki-Miyaura CouplingPhenylboronic acidPalladium catalystDiarylmethane derivative

Radical-Mediated Transformations Involving the Bromomethyl Group

The benzylic C-H bonds of the precursor methyl group are susceptible to radical bromination, and the resulting C-Br bond of the bromomethyl group can participate in further radical reactions. The formation of a resonance-stabilized benzylic radical is a key driving force for these transformations. libretexts.org

The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) and a radical initiator, is a common method for benzylic bromination. google.com Once formed, the benzylic bromide can undergo further radical reactions, such as atom transfer radical addition (ATRA) processes.

Reductive Debromination and Functional Group Interconversion Strategies

The bromine atom can be removed and replaced with a hydrogen atom or converted into other functional groups.

Reductive Debromination: The bromomethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like tributyltin hydride.

Functional Group Interconversion: The bromide is an excellent leaving group and can be readily displaced by other halides through reactions like the Finkelstein reaction (e.g., reaction with sodium iodide to form the corresponding iodomethyl derivative), or converted to other functionalities via nucleophilic substitution as described in section 3.1.1. researchgate.net

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, primarily at the carbonyl carbon. The reactivity of the carboxylic acid is generally lower than that of its activated derivatives like acyl chlorides or anhydrides. nih.govsphinxsai.comnih.gov

Common reactions of the carboxylic acid group include:

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. For example, reaction with methanol (B129727) would yield the corresponding methyl ester. nih.govyoutube.com

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. This reaction is often facilitated by coupling agents that activate the carboxylic acid, or by first converting the carboxylic acid to a more reactive derivative such as an acyl chloride.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction TypeReagent(s)Product Functional Group
EsterificationMethanol (CH₃OH), H⁺ catalystEster
Amide FormationBenzylamine (C₆H₅CH₂NH₂), Coupling agentAmide
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid moiety of this compound readily undergoes standard derivatization reactions to form esters, amides, and acid chlorides. These transformations are fundamental in modifying the compound's properties and for its further use in multi-step syntheses.

Esters are typically synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is usually removed as it is formed.

Amides can be formed by the reaction of the carboxylic acid with an amine. This direct amidation often requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, like an acid chloride, which then readily reacts with an amine to form the corresponding amide. Boron-based reagents have also been shown to be effective for direct amidation reactions. researchgate.netnih.gov

Acid chlorides , being highly reactive carboxylic acid derivatives, are synthesized by treating this compound with a chlorinating agent. chemguide.co.uklibretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). organic-chemistry.orggoogle.com The choice of reagent can be influenced by the desired reaction conditions and the tolerance of other functional groups in the molecule.

DerivativeGeneral ReactionTypical Reagents
EstersR-COOH + R'-OH ⇌ R-COOR' + H₂OAlcohol (R'-OH), H₂SO₄ or TsOH
AmidesR-COOH + R'₂NH → R-CONR'₂ + H₂OAmine (R'₂NH), DCC or EDC; or via acid chloride
Acid ChloridesR-COOH + SOCl₂ → R-COCl + SO₂ + HClThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)

Decarboxylation Pathways and Derivatives

The decarboxylation of phenylacetic acids, which involves the removal of the carboxyl group as carbon dioxide, can be induced under various conditions, including thermal, photochemical, or catalytic methods. The stability of the resulting carbanion or radical intermediate is a crucial factor in determining the feasibility and pathway of the reaction. For substituted phenylacetic acids, the electronic nature of the substituents on the aromatic ring plays a significant role in the reaction mechanism.

Studies on the hydrothermal decarboxylation of ring-substituted phenylacetic acids have shown that the reaction proceeds via different mechanisms depending on the pH of the solution and the nature of the substituents. It is proposed that the associated carboxylic acid form can decarboxylate through the formation of a ring-protonated zwitterion, while the carboxylate anion form decarboxylates directly to a benzyl anion. The presence of electron-withdrawing groups, such as the fluorine atom in this compound, would be expected to influence the stability of these intermediates and thus the rate of decarboxylation.

The expected product of the decarboxylation of this compound would be 1-(bromomethyl)-2-fluorobenzene. Further reactions could then occur at the benzylic bromide position depending on the reaction conditions.

Influence of the Fluoro Substituent on Reaction Kinetics and Regioselectivity

The fluorine atom at the ortho position to the bromomethyl group exerts a profound influence on the reactivity of both the carboxylic acid and the benzylic bromide through a combination of electronic and steric effects.

Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density in the sigma bonds of the aromatic ring and the attached functional groups. For the carboxylic acid group, the -I effect of the ortho-fluoro substituent increases its acidity (lowers the pKa) compared to the non-fluorinated analog by stabilizing the resulting carboxylate anion.

At the benzylic bromomethyl group, the strong -I effect of the ortho-fluoro substituent makes the benzylic carbon more electrophilic, thereby increasing its susceptibility to nucleophilic attack. This would be expected to accelerate the rate of Sₙ2 reactions.

EffectInfluence on Carboxylic AcidInfluence on Bromomethyl Group
Inductive (-I)Increases acidity (stabilizes carboxylate)Increases electrophilicity of benzylic carbon
Resonance (+R)Slightly counteracts the inductive effectMinimal direct influence on the benzylic carbon

The steric bulk of the ortho-fluoro substituent, although relatively small compared to other halogens, can influence the approach of reagents to the adjacent reaction centers. For the carboxylic acid group, the steric hindrance from the ortho-fluoro atom is generally minimal and does not significantly impede reactions such as esterification or amidation.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for designing synthetic routes.

The substitution of the bromine atom in the bromomethyl group is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comyoutube.com This mechanism involves a one-step process where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group (the bromide ion). masterorganicchemistry.com

The transition state of this reaction is a trigonal bipyramidal arrangement where the central carbon is partially bonded to both the incoming nucleophile and the outgoing bromide. The ortho-fluoro substituent influences the stability of this transition state. Its strong electron-withdrawing inductive effect helps to stabilize the developing negative charge on the leaving bromide ion and the partial positive charge on the benzylic carbon in the transition state, thereby lowering the activation energy and increasing the reaction rate.

The general mechanism for an Sₙ2 reaction at the benzylic position can be depicted as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) approaches the benzylic carbon from the backside, opposite to the C-Br bond.

Transition State: A high-energy transition state is formed where the C-Nu bond is partially formed and the C-Br bond is partially broken. The geometry around the benzylic carbon is trigonal bipyramidal.

Product Formation: The C-Br bond breaks completely, and the bromide ion departs as the leaving group. The C-Nu bond is fully formed, resulting in the substitution product with an inversion of stereochemistry if the carbon were chiral.

Role of Catalysis in Modulating Reactivity and Selectivity

Key catalytic strategies that could be employed to modulate the reactivity and selectivity of this compound include transition-metal catalysis, particularly with palladium, and phase-transfer catalysis.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are renowned for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of "this compound," a palladium catalyst could enable cross-coupling reactions with a wide array of nucleophiles. The catalyst, typically a palladium(0) species, would undergo oxidative addition to the carbon-bromine bond of the benzylic halide. The resulting palladium(II) intermediate could then react with a nucleophile in a transmetalation or related step, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. For "this compound," which is an organic-soluble molecule, PTC could be employed to facilitate its reaction with water-soluble nucleophiles.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where it can react with the benzylic bromide. This method can significantly enhance reaction rates and allows for the use of a wider range of nucleophiles under milder reaction conditions. The selectivity of the reaction can be influenced by the structure of the phase-transfer catalyst, the nature of the solvent system, and the specific reaction conditions.

While detailed experimental data for catalytic transformations of "this compound" is not available, the following table illustrates hypothetical examples of how different catalytic systems could be applied to modulate its reactivity, based on known transformations of similar benzylic halides.

Table 1: Hypothetical Catalytic Transformations of this compound

Catalyst SystemNucleophile/ReagentPotential ProductReaction TypeRole of Catalyst
Pd(PPh₃)₄ / BaseArylboronic Acid3-(Arylmethyl)-2-fluorophenylacetic acidSuzuki CouplingFacilitates C-C bond formation
[Pd(allyl)Cl]₂ / LigandAmine3-(Aminomethyl)-2-fluorophenylacetic acidBuchwald-Hartwig AminationEnables C-N bond formation
Bu₄N⁺Br⁻Cyanide (aq)3-(Cyanomethyl)-2-fluorophenylacetic acidNucleophilic SubstitutionTransports nucleophile to organic phase
Chiral Phase-Transfer CatalystMalonate EsterChiral 3-(Alkyl)-2-fluorophenylacetic acid derivativeAsymmetric AlkylationInduces enantioselectivity

It is important to note that the successful implementation of these catalytic reactions would require experimental optimization of various parameters, including the choice of catalyst, ligands, solvent, base, temperature, and reaction time, to achieve the desired reactivity and selectivity.

Synthetic Utility and Applications As a Versatile Building Block

Precursor in the Construction of Diverse Organic Molecular Architectures

The unique combination of functional groups in 3-(Bromomethyl)-2-fluorophenylacetic acid provides synthetic chemists with a powerful tool for constructing sophisticated molecular frameworks. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Complex Fluorinated Aromatic Systems

The presence of a fluorine atom on the aromatic ring of this compound is of particular interest in medicinal and agricultural chemistry. The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples detailing the direct use of this compound in the synthesis of other complex fluorinated aromatic systems are not extensively documented in publicly available literature, its structure suggests its potential as a precursor for such molecules. The phenylacetic acid core can be subjected to various aromatic substitution reactions, and the existing fluorine atom can influence the regioselectivity of these transformations, leading to diverse fluorinated aromatic structures.

Incorporation into Bridged, Fused, and Heterocyclic Ring Systems

The bifunctional nature of this compound makes it an ideal candidate for intramolecular cyclization reactions to form various ring systems. The bromomethyl group can react with the carboxylic acid moiety or its derivatives under appropriate conditions to form lactones or other cyclic structures. Furthermore, it can be employed in intermolecular reactions to construct more complex polycyclic systems.

A notable application of structurally related compounds is in the synthesis of thieno[3,2-c]pyridine derivatives. researchgate.netcymitquimica.com This fused heterocyclic system is a key component of the antiplatelet drug Prasugrel. google.com The synthesis of Prasugrel involves the use of 2-fluorophenylacetic acid as a starting material. google.comjustia.com Given the structural similarity, this compound could potentially serve as a precursor for novel analogs of Prasugrel or other thienopyridine-based compounds, where the bromomethyl group could be utilized for further functionalization or to construct bridged or more complex fused ring systems. Thieno[3,2-c]pyridine derivatives are known to have a range of biological activities and are explored for their potential in treating inflammatory disorders. cymitquimica.com

Role in the Synthesis of Advanced Chemical Intermediates

The reactivity of this compound positions it as a key intermediate for the synthesis of more elaborate molecules with potential commercial applications.

Intermediates for Fluorinated Agrochemical Research

Halogenomethylphenyl acetic acid derivatives are recognized as important intermediates in the synthesis of agrochemicals, particularly in the production of strobilurin fungicides. google.com Strobilurins, such as dimoxystrobin, trifloxystrobin, kresoxim-methyl, and orysastrobin, are a major class of fungicides used in agriculture. google.com The synthesis of these compounds often involves precursors containing a halogenomethylphenyl acetate (B1210297) moiety. This compound fits the general structural requirements for such a precursor. The incorporation of a fluorine atom can enhance the efficacy and metabolic stability of the final agrochemical product. nih.gov The use of trifluoromethylpyridines is also a key structural motif in active agrochemical ingredients. nih.govresearchgate.netsemanticscholar.org

Key Building Block for Prospective Pharmaceutical Candidates

Phenylacetic acid derivatives are precursors in the synthesis of a variety of pharmaceuticals. The specific structure of this compound makes it a candidate for the synthesis of novel therapeutic agents. As previously mentioned, the synthesis of the antiplatelet drug Prasugrel utilizes a 2-fluorophenylacetic acid derivative. google.comjustia.comasianpubs.org This highlights the importance of the fluorophenylacetic acid scaffold in cardiovascular drug discovery. The bromomethyl group in this compound offers a site for modification to create new chemical entities with potentially improved pharmacological profiles.

Many modern drugs function by inhibiting or modulating the activity of specific enzymes. ku.edu The structural features of this compound suggest its potential as a starting material for the synthesis of various enzyme inhibitors.

For instance, quinazoline derivatives have been investigated as kinase inhibitors, which are a major class of anticancer drugs. nih.goved.ac.ukacs.org A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its activity as an Aurora A kinase inhibitor. nih.gov While not a direct precursor, the presence of a bromophenyl and a fluoro-substituted aromatic ring in this inhibitor suggests that building blocks like this compound could be valuable in the synthesis of novel kinase inhibitors.

Building Blocks for G Protein-Coupled Receptor Kinase Inhibitors

This compound is a valuable synthetic intermediate in the development of potent and selective inhibitors for G protein-coupled receptor kinases (GRKs), particularly GRK2. nih.gov The regulation of G protein-coupled receptors (GPCRs) is managed by GRKs, and dysregulation of certain GRKs has been linked to conditions such as heart failure. nih.govnih.gov The structure of this compound provides a key scaffold for building inhibitors that can fit into the ATP-binding pocket of these kinases. researchgate.net

The utility of this compound stems from its distinct structural features: the phenylacetic acid core, the reactive bromomethyl group, and the fluorine substituent. The phenylacetic acid moiety is a common feature in kinase inhibitors, providing a framework that can be appropriately decorated to achieve specific interactions within the enzyme's active site.

The bromomethyl group serves as a crucial reactive handle for synthetic elaboration. It allows for the facile introduction of various side chains and functionalities through nucleophilic substitution reactions. This versatility is essential for creating libraries of compounds with diverse substituents, which can then be screened for inhibitory activity against GRKs. For instance, the bromine can be displaced by amines, thiols, or alcohols to append groups designed to interact with specific amino acid residues in the GRK active site, thereby enhancing potency and selectivity. nih.govosti.gov

In a typical synthetic strategy, the carboxylic acid group of this compound can be converted to an amide, while the bromomethyl group is used to link to other cyclic or acyclic moieties. This approach was utilized in the development of a library of hybrid inhibitors, which led to the discovery of compounds with high potency and selectivity for GRK2 over other kinases like PKA and ROCK1. nih.govosti.gov One of the most selective compounds to emerge from such a campaign, CCG-224406, demonstrated an IC50 of 130 nM for GRK2 and over 700-fold selectivity against other GRK subfamilies. nih.govresearchgate.net

Application in the Synthesis of Functional Materials (e.g., fluorinated surfactants)

The unique combination of a hydrophilic carboxylic acid group, a hydrophobic and lipophobic fluorinated aromatic ring, and a reactive bromomethyl handle makes this compound a promising building block for the synthesis of specialized functional materials, including fluorinated surfactants. nih.gov

Fluorinated surfactants are a class of surface-active agents known for their exceptional ability to lower surface tension, even in organic solvents, and for their thermal and chemical stability. nih.gov They find applications in a wide array of fields, including coatings, lubricants, and fire-fighting foams. nih.gov The synthesis of novel fluorinated surfactants is driven by the need for compounds with improved performance and better environmental profiles.

This compound can serve as a precursor to amphiphilic molecules essential for surfactant activity. The carboxylic acid provides the polar head group, which is hydrophilic. The 2-fluorophenyl group acts as the non-polar tail, which is both hydrophobic and lipophobic. The presence of fluorine is key to achieving the low surface energies characteristic of these materials.

The bromomethyl group offers a site for further chemical modification to tailor the surfactant's properties. For example, it can be used to introduce longer fluorinated alkyl chains to enhance the surfactant's performance or to link multiple building blocks together to create polymeric or gemini surfactants. A general formula for such surfactants could be [Rf(O)t-CQH-CF2-O]n-R-G, where G represents a carboxylic acid group and R represents the core structure derived from this compound. google.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an excellent candidate for SAR exploration due to its multiple points for chemical modification. Derivatization strategies can be systematically applied to understand how changes in its structure affect its biological activity, for instance, as a kinase inhibitor. nih.govresearchgate.net

The three primary sites for derivatization on the this compound scaffold are:

The Carboxylic Acid Group: This group can be readily converted into a variety of other functional groups. Esterification with different alcohols can probe the effect of steric bulk and lipophilicity in the vicinity of the acid. Amidation with a diverse set of primary and secondary amines can introduce new hydrogen bonding donors and acceptors, as well as a wide range of substituents, which can significantly impact biological activity.

The Bromomethyl Group: As a reactive electrophile, the bromomethyl group is ideal for introducing a wide array of substituents via nucleophilic substitution. This allows for the exploration of a large chemical space. For example, reaction with different anilines, phenols, or heterocyclic amines can introduce various aromatic and heteroaromatic systems. nih.gov The nature of the linker and the terminal group can be systematically varied to optimize interactions with the target protein.

The Aromatic Ring: The phenyl ring itself can be further modified. While the fluorine at the 2-position is a key feature, additional substituents could be introduced at other available positions (4, 5, or 6) to investigate the influence of electronic and steric effects on activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, cyano, trifluoromethyl) can be installed to fine-tune the electronic nature of the aromatic ring. nih.gov

A systematic SAR study would involve creating a matrix of compounds where each of these positions is varied. The resulting derivatives would then be tested in biological assays to determine their potency and selectivity. This data helps in building a comprehensive understanding of the pharmacophore and guides the design of more potent and specific molecules.

Below is an interactive data table illustrating potential derivatization strategies for SAR studies.

Modification SiteR Group / ModificationRationale for Modification
Carboxylic Acid -COOCH3 (Methyl Ester)Increase lipophilicity, probe for steric tolerance.
-CONHCH3 (Methylamide)Introduce H-bond donor, alter solubility.
-CON(CH3)2 (Dimethylamide)Remove H-bond donor, increase steric bulk.
-CONH-Ph (Phenylamide)Introduce aromatic interactions.
Bromomethyl Group -CH2-NH-Ph (Anilinomethyl)Introduce flexible linker and aromatic group.
-CH2-O-Ph (Phenoxymethyl)Alter linker geometry and electronics.
-CH2-S-Ph (Phenylthiomethyl)Introduce a soft-atom linker.
-CH2-N3 (Azidomethyl)Introduce a polar group or precursor for click chemistry.
Aromatic Ring 4-Chloro substitutionAdd electron-withdrawing group, increase lipophilicity.
5-Methoxy substitutionAdd electron-donating group, potential H-bond acceptor.
4,5-Dichloro disubstitutionProbe for synergistic effects of multiple substituents.

Spectroscopic and Computational Characterization in Chemical Research

Spectroscopic Characterization of 3-(Bromomethyl)-2-fluorophenylacetic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the bromomethyl group, the methylene (B1212753) group of the acetic acid moiety, and the aromatic ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, providing valuable information about their proximity.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift compared to the sp³-hybridized carbons of the bromomethyl and methylene groups, and the sp²-hybridized aromatic carbons.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the nature and position of other substituents.

Illustrative NMR Data for this compound:

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H7.10 - 7.40Multiplet3HAr-H
Bromomethyl-H4.65Singlet2H-CH₂Br
Methylene-H3.75Singlet2H-CH₂COOH
Carboxylic Acid-H11.50Singlet (broad)1H-COOH
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl-C175.8-COOH
Aromatic-C115.0 - 135.0Ar-C
Methylene-C38.5-CH₂COOH
Bromomethyl-C28.2-CH₂Br
¹⁹F NMR Chemical Shift (δ, ppm) Assignment
Aromatic-F-118.3Ar-F

Note: The above data is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of ions to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is invaluable for confirming the molecular formula of newly synthesized compounds like this compound.

In addition to accurate mass determination, HRMS can provide information about the structure of a molecule through fragmentation analysis. By subjecting the molecular ion to fragmentation, a characteristic pattern of fragment ions is produced, which can be used to deduce the connectivity of the atoms in the molecule.

Expected HRMS Data for this compound (C₉H₈BrFO₂):

Ion Calculated m/z Observed m/z Assignment
[M+H]⁺246.9764246.9761Molecular Ion
[M-Br]⁺167.0503167.0500Loss of Bromine
[M-CH₂COOH]⁺186.9553186.9550Loss of Acetic Acid Moiety

Note: The observed m/z values are hypothetical and for illustrative purposes. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would also be observed for bromine-containing fragments.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-F stretch, and the C-Br stretch, as well as vibrations associated with the aromatic ring and the methylene groups.

Characteristic IR Absorption Bands for this compound:

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-F Stretch1100 - 1300Strong
C-Br Stretch500 - 600Medium

Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement experimental findings. By using quantum mechanics and molecular mechanics, it is possible to model the properties of molecules and predict their behavior. These methods are particularly useful for understanding the electronic structure, reactivity, and conformational preferences of molecules like this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic energies.

For this compound, DFT calculations can be employed to:

Predict Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze Electronic Properties: Determine the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are crucial for predicting the reactivity of the molecule. For instance, the energies of the HOMO and LUMO can provide insights into the molecule's ability to act as an electron donor or acceptor.

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations.

Molecular modeling techniques, including conformational analysis, are used to explore the potential energy surface of a molecule and identify its low-energy (and therefore most populated) conformations. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

For this compound, conformational analysis can help to understand:

The preferred orientation of the carboxylic acid group relative to the aromatic ring.

The rotational preference of the bromomethyl group.

Understanding the preferred conformation is essential for predicting how the molecule might interact with biological targets or other molecules in a chemical reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

A thorough search of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental and computational spectroscopic data for the compound This compound . While the existence of this compound is confirmed through its unique CAS number (1934869-95-0) and availability from various chemical suppliers, detailed research findings regarding its spectroscopic characterization are not present in the accessed resources.

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns, is a common practice in modern chemical research. These predictions are typically achieved through computational methods, with Density Functional Theory (DFT) being a prominent and powerful tool. The process involves creating a computational model of the molecule and applying quantum mechanical principles to calculate its properties, including how it should interact with different forms of electromagnetic radiation.

Ideally, these computationally predicted spectra are then compared with experimentally obtained data. This comparison serves multiple crucial purposes in chemical analysis:

Structure Verification: A close match between the predicted and experimental spectra provides strong evidence for the correct structural assignment of a newly synthesized compound.

Refinement of Computational Models: Discrepancies between theoretical and experimental data can highlight the limitations of the chosen computational method or basis set, leading to the development of more accurate predictive models.

Spectral Assignment: Computational analysis can aid in the assignment of specific signals in complex experimental spectra to the corresponding atoms or functional groups within the molecule.

To illustrate the type of data that would be presented, the following are templates for the data tables that would have been populated had the information been available.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
COOHData not availableData not available
Ar-HData not availableData not available
Ar-HData not availableData not available
Ar-HData not availableData not available
CH₂-COOHData not availableData not available
CH₂-BrData not availableData not available

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
COOHData not availableData not available
C-FData not availableData not available
C-CH₂BrData not availableData not available
Ar-CData not availableData not available
Ar-CData not availableData not available
Ar-CData not availableData not available
Ar-CData not availableData not available
CH₂-COOHData not availableData not available
CH₂-BrData not availableData not available

Table 3: Predicted vs. Experimental Key IR Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)Data not availableData not available
C=O stretch (Carboxylic Acid)Data not availableData not available
C-F stretchData not availableData not available
C-Br stretchData not availableData not available

Further research and publication of the spectroscopic properties of This compound are necessary to enable a comprehensive analysis and discussion as outlined.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Bromomethyl)-2-fluorophenylacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation or halogenation of a phenylacetic acid precursor. For example, activated zinc powder in anhydrous THF under nitrogen can facilitate bromomethylation (similar to methods in ). Fluorination may require selective electrophilic substitution or protection of reactive sites to avoid side reactions (e.g., ). Optimize reaction temperature (e.g., 0–6°C for bromine-sensitive intermediates, as noted in ) and stoichiometry to minimize hydrolysis of the bromomethyl group. Characterization via melting point (cf. 98–104°C for 3-bromophenylacetic acid in ) and NMR (to confirm fluorine and bromine positions) is critical .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use tandem analytical techniques:

  • HPLC with UV detection (λ = 210–260 nm) to assess purity (>95% as per and ).
  • 1H/13C NMR to confirm the presence of fluorine (δ ~ -110 to -130 ppm for 19F) and bromomethyl protons (δ ~ 4.3–4.7 ppm).

Q. What storage conditions are recommended for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C (cf. and for brominated analogs). The bromomethyl group is prone to hydrolysis; use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use. Stability tests via TLC or HPLC every 3–6 months are advised .

Advanced Research Questions

Q. How can competing reactivity of the bromomethyl and fluorine substituents be managed in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group may participate in Suzuki-Miyaura couplings (e.g., with boronic acids, as in ), but fluorine’s electron-withdrawing effect can deactivate the aromatic ring. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) to enhance reactivity. Monitor side reactions (e.g., debromination) via in situ 19F NMR or GC-MS .

Q. What strategies resolve contradictions in melting point data for halogenated phenylacetic acid derivatives?

  • Methodological Answer : Discrepancies (e.g., 99–102°C vs. 114–117°C for bromophenylacetic acid isomers in and ) arise from polymorphism or residual solvents. Employ DSC (Differential Scanning Calorimetry) to identify polymorphic forms and Karl Fischer titration to quantify moisture. Recrystallize from non-polar solvents (e.g., hexane/ethyl acetate) for standardized melting points .

Q. How does steric hindrance from the bromomethyl group affect regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The bromomethyl group is ortho/para-directing but sterically bulky, favoring meta-substitution in EAS. Computational modeling (DFT) can predict sites of nitration or sulfonation. Validate experimentally using HNO3/H2SO4 and track substituent positions via NOESY NMR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer : Bromomethyl-fluorophenylacetic acid may act as a chiral building block. Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) for alkylation steps. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize crystallization conditions to >99% ee (cf. for related esters) .

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